molecular formula C24H27N3O6S2 B8772431 A-837093 CAS No. 847442-84-6

A-837093

Cat. No.: B8772431
CAS No.: 847442-84-6
M. Wt: 517.6 g/mol
InChI Key: ZTRJLSWOQIDJIS-XMMPIXPASA-N
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Description

A-837093 is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This compound has shown significant antiviral activity against HCV genotypes 1a and 1b, making it a promising candidate for the treatment of HCV infections .

Preparation Methods

The synthesis of A-837093 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This often includes scaling up the reactions, using more efficient catalysts, and employing advanced purification techniques .

Chemical Reactions Analysis

A-837093 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

A-837093 has several scientific research applications, including:

Mechanism of Action

A-837093 is compared with other similar compounds, such as A-848837 and BILN 2061. These compounds also target the NS5B polymerase but differ in their chemical structures and pharmacokinetic profiles. This compound is unique due to its high potency, excellent pharmacokinetic profile, and ability to inhibit multiple HCV genotypes .

Properties

CAS No.

847442-84-6

Molecular Formula

C24H27N3O6S2

Molecular Weight

517.6 g/mol

IUPAC Name

N-[3-[(4R)-1-hydroxy-4-methyl-4-(3-methylbutyl)-3-oxonaphthalen-2-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide

InChI

InChI=1S/C24H27N3O6S2/c1-14(2)11-12-24(3)17-8-6-5-7-16(17)21(28)20(22(24)29)23-25-18-10-9-15(26-34(4,30)31)13-19(18)35(32,33)27-23/h5-10,13-14,26,28H,11-12H2,1-4H3,(H,25,27)/t24-/m1/s1

InChI Key

ZTRJLSWOQIDJIS-XMMPIXPASA-N

Isomeric SMILES

CC(C)CC[C@@]1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C

Canonical SMILES

CC(C)CCC1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 34B (0.053 g, 0.112 mmol), mesyl chloride (0.035 mL, 0.447 mmol), and pyridine (0.073 mL, 0.893 mmol) in acetone (1.5 mL) was stirred at 25° C. for 18 hours. The solution was partitioned between ethyl acetate and dilute citric acid and the layers were separated. The ethyl acetate layer was dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel eluting with methylene chloride and 2.5% methanol in methylene chloride to give the desired product (0.049 g, 84%). 1HNMR (300 MHz, DMSO-d6): δ ppm 0.43 (m, 1 H) 0.74 (m, 7 H) 1.34 (m, 1 H) 1.57 (m, 3 H) 2.15 (m, 2 H) 3.08 (m, 3 H) 7.56 (m, 3 H) 7.75 (m, 3 H) 8.16 (m, 1 H) 10.26 (m, 1 H) 13.76 (m, 1 H).
Name
solution
Quantity
0.053 g
Type
reactant
Reaction Step One
Quantity
0.035 mL
Type
reactant
Reaction Step One
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
desired product
Yield
84%

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